Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate
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Description
Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C10H10N4O4S and its molecular weight is 282.27. The purity is usually 95%.
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Biological Activity
Methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a furan ring and a triazine moiety. Its molecular formula is C11H12N4O4S, and it has a molecular weight of approximately 288.30 g/mol. The specific arrangement of functional groups contributes to its biological activities.
Biological Activity Overview
Research indicates that derivatives of triazine compounds exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound may be attributed to its ability to interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
Triazine derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with similar structures possess significant inhibition against bacterial growth, suggesting that this compound may exhibit similar properties.
Antitumor Activity
The compound's potential as an antitumor agent has been assessed through various in vitro studies. Triazine derivatives have been shown to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell survival.
Case Study: In Vitro Antitumor Effects
A study evaluated the cytotoxic effects of several triazine derivatives on human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 25 | Apoptosis induction via caspase activation |
MCF7 (Breast) | 30 | Inhibition of PI3K/Akt pathway |
A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
The results indicate that the compound's structure may enhance its interaction with cellular targets, leading to effective cancer cell death.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and tumor growth.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication processes in cancer cells.
- Signal Transduction Modulation : By influencing signaling pathways like MAPK and NF-kB, the compound could alter cellular responses to stress and apoptosis.
Properties
IUPAC Name |
methyl 5-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c1-17-9(16)7-3-2-6(18-7)5-19-10-13-12-4-8(15)14(10)11/h2-4H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHSRKDISJFDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=CC(=O)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.